molecular formula C8H12N2O3 B3052967 1-Butyl-1,3-diazinane-2,4,6-trione CAS No. 49589-33-5

1-Butyl-1,3-diazinane-2,4,6-trione

Cat. No. B3052967
Key on ui cas rn: 49589-33-5
M. Wt: 184.19 g/mol
InChI Key: HBJDKUILXQYCHV-UHFFFAOYSA-N
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Patent
US03957786

Procedure details

To a solution of 23 g (1 g-atom) sodium metal in 500 ml absolute ethanol were added at room temperature 35 g (0.3 mole) butyl-urea and 48 g (0.3 mole) malonic acid-diethylester. The alcohol was then distilled off in an oil bath held at 120°C and the residue maintained at this temperature for about 16 hours. The residue was then cooled and dissolved in about 300 ml water, stirred with activated carbon and the solution filtered. The clear filtrate was acidified by the addition of concentrated hydrochloric acid to produce 38 g 1-butyl-barbituric acid, representing a yield of 68%. The substance had, after recrystallization from benzene, a melting point of 107°-108°C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([NH:6][C:7]([NH2:9])=[O:8])[CH2:3][CH2:4][CH3:5].C([O:12][C:13](=O)[CH2:14][C:15](OCC)=[O:16])C>C(O)C>[CH2:2]([N:6]1[C:15](=[O:16])[CH2:14][C:13](=[O:12])[NH:9][C:7]1=[O:8])[CH2:3][CH2:4][CH3:5] |^1:0|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[Na]
Name
Quantity
35 g
Type
reactant
Smiles
C(CCC)NC(=O)N
Name
Quantity
48 g
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred with activated carbon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The alcohol was then distilled off in an oil bath
CUSTOM
Type
CUSTOM
Details
held at 120°C
TEMPERATURE
Type
TEMPERATURE
Details
the residue maintained at this temperature for about 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The residue was then cooled
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in about 300 ml water
FILTRATION
Type
FILTRATION
Details
the solution filtered
ADDITION
Type
ADDITION
Details
The clear filtrate was acidified by the addition of concentrated hydrochloric acid

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C(=O)NC(=O)CC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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